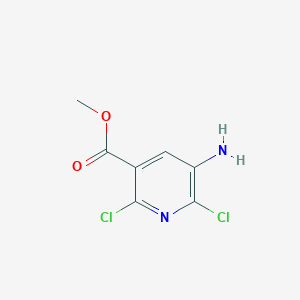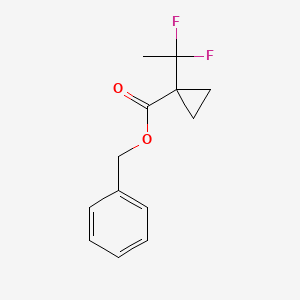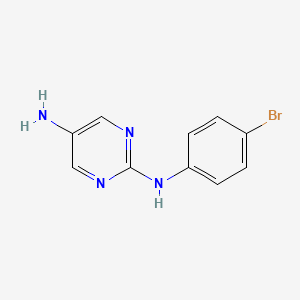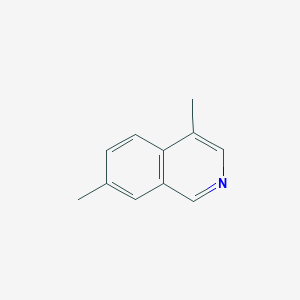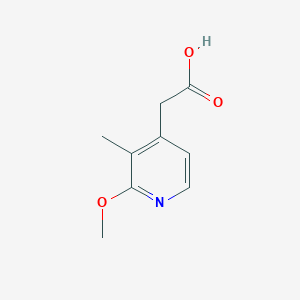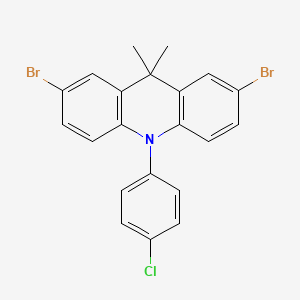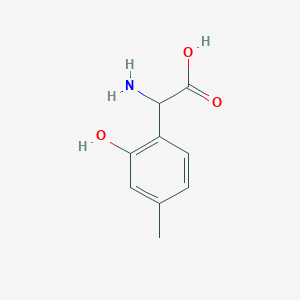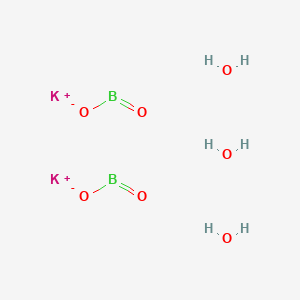
dipotassium;oxido(oxo)borane;trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dipotassium;oxido(oxo)borane;trihydrate can be synthesized through the reaction of boric acid with potassium hydroxide. The reaction typically occurs in an aqueous solution, followed by crystallization to obtain the trihydrate form . The general reaction is as follows:
H3BO3+2KOH→K2BO2+2H2O
The product is then crystallized from the solution to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reactants. The process is optimized for high yield and purity, often involving controlled temperature and pH conditions to ensure efficient crystallization and separation of the product .
Análisis De Reacciones Químicas
Types of Reactions
Dipotassium;oxido(oxo)borane;trihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form potassium borate.
Reduction: It can be reduced to form boron hydrides.
Substitution: It can participate in substitution reactions with other metal ions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, as well as reducing agents like sodium borohydride. Reaction conditions often involve aqueous solutions and controlled temperatures .
Major Products Formed
The major products formed from these reactions include various borates, boron hydrides, and substituted boron compounds .
Aplicaciones Científicas De Investigación
Dipotassium;oxido(oxo)borane;trihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions, including the synthesis of boron-containing compounds.
Biology: It is used in biological studies to investigate the role of boron in biological systems.
Mecanismo De Acción
The mechanism by which dipotassium;oxido(oxo)borane;trihydrate exerts its effects involves the interaction of the boron atom with various molecular targets. Boron can form stable complexes with hydroxyl groups, which can affect the structure and function of biological molecules. The pathways involved include the formation of borate esters and the stabilization of biomolecules through boron coordination .
Comparación Con Compuestos Similares
Similar Compounds
Sodium metaborate: Similar in structure but contains sodium instead of potassium.
Lithium metaborate: Contains lithium and has different solubility and reactivity properties.
Ammonium metaborate: Contains ammonium and is used in different industrial applications.
Uniqueness
Dipotassium;oxido(oxo)borane;trihydrate is unique due to its specific solubility and reactivity properties, which make it suitable for particular applications in glass and ceramic production, as well as in biological studies where potassium ions are preferred .
Propiedades
Fórmula molecular |
B2H6K2O7 |
|---|---|
Peso molecular |
217.87 g/mol |
Nombre IUPAC |
dipotassium;oxido(oxo)borane;trihydrate |
InChI |
InChI=1S/2BO2.2K.3H2O/c2*2-1-3;;;;;/h;;;;3*1H2/q2*-1;2*+1;;; |
Clave InChI |
QVTKOLVLPVLUMG-UHFFFAOYSA-N |
SMILES canónico |
B(=O)[O-].B(=O)[O-].O.O.O.[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


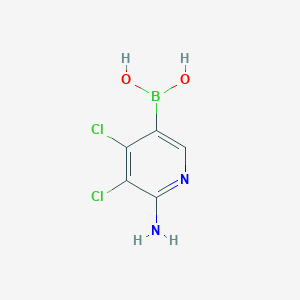


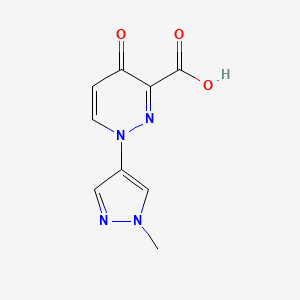
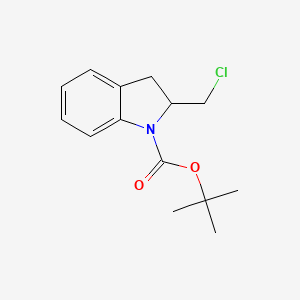

![2-{[(4-Trifluoromethyl)benzyl]sulphonyl}ethanethioamide](/img/structure/B12972870.png)
